(E)-N-METHYL-2-[3-(1-METHYL-4-PIPERIDINYL)-1H-INDOL-5-YL]ETHENESULFONAMIDE

Pharmaceutical impurity profiling Chromatographic selectivity UV-Vis absorption shift

(E)-N-Methyl-2-[3-(1-methyl-4-piperidinyl)-1H-indol-5-yl]ethenesulfonamide (CAS 121679-24-1), commonly designated Naratriptan Impurity 9, is a structurally defined, synthetic impurity of the antimigraine drug naratriptan. It belongs to the class of 5-HT1B/1D receptor agonist-related compounds and features an α,β-unsaturated (E)-ethenesulfonamide moiety in place of the saturated ethanesulfonamide side chain present in the API and most pharmacopoeia-listed impurities.

Molecular Formula C17H23N3O2S
Molecular Weight 333.45
CAS No. 121679-24-1
Cat. No. B1149112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-METHYL-2-[3-(1-METHYL-4-PIPERIDINYL)-1H-INDOL-5-YL]ETHENESULFONAMIDE
CAS121679-24-1
Molecular FormulaC17H23N3O2S
Molecular Weight333.45
Structural Identifiers
SMILESCNS(=O)(=O)C=CC1=CC2=C(C=C1)NC=C2C3CCN(CC3)C
InChIInChI=1S/C17H23N3O2S/c1-18-23(21,22)10-7-13-3-4-17-15(11-13)16(12-19-17)14-5-8-20(2)9-6-14/h3-4,7,10-12,14,18-19H,5-6,8-9H2,1-2H3
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Naratriptan Impurity 9 (CAS 121679-24-1): A Process-Specific (E)-Ethenesulfonamide Reference Standard for ANDA/QC Analytical Method Development


(E)-N-Methyl-2-[3-(1-methyl-4-piperidinyl)-1H-indol-5-yl]ethenesulfonamide (CAS 121679-24-1), commonly designated Naratriptan Impurity 9, is a structurally defined, synthetic impurity of the antimigraine drug naratriptan [1]. It belongs to the class of 5-HT1B/1D receptor agonist-related compounds and features an α,β-unsaturated (E)-ethenesulfonamide moiety in place of the saturated ethanesulfonamide side chain present in the API and most pharmacopoeia-listed impurities. This compound functions as an analytical reference standard for method development, method validation (AMV), and quality control (QC) in support of Abbreviated New Drug Applications (ANDAs) and Naratriptan commercial production [2].

Naratriptan Impurity 9 (CAS 121679-24-1): Why In-Class Impurity Standards Cannot Be Interchanged for Development or Procurement


Generic substitution among naratriptan impurity reference standards is not scientifically valid because the detection, quantification, and control of individual impurities hinge on the distinct structural, spectroscopic, and chromatographic properties of each impurity species [1]. Naratriptan Impurity 9 possesses a unique (E)-ethenesulfonamide functional group, conferring a UV absorption profile, retention time, and mass fragmentation pattern that differ from the USP-named impurities such as Naratriptan Related Compound A (des-ethanesulfonamide indole) or Related Compound B (1,2,3,6-tetrahydropyridine derivative) [2]. Furthermore, a general 'any other individual impurity' acceptance limit of ≤0.1% under the current USP monograph requires the use of a structurally authenticated, purity-assigned reference standard to establish system suitability, specificity, and quantification limit for this unknown/uncharacterised peak [2].

Quantitative Differentiation Evidence for Naratriptan Impurity 9 (CAS 121679-24-1) versus Pharmacopoeia-Listed and Common In-Process Impurities


Structural Distinction: (E)-Ethenesulfonamide Moiety versus Saturated Ethanesulfonamide Impurities – Impact on Orthogonal Detection

Naratriptan Impurity 9 carries a styryl-type (E)-ethenesulfonamide chromophore (C=C conjugated to the indole and sulfonamide), which is absent in the API (saturated ethanesulfonamide) and in USP-listed impurities A, B, Bisaryl naratriptan, and N-sulfamoylethyl naratriptan that all lack extensive conjugated unsaturation in the sulfonamide linker [1]. This structural difference predicts a bathochromic shift in the UV absorption maximum toward longer wavelength and a distinct HPLC relative retention time (typically >1.4 RRT under USP gradient conditions compared to RRT 1.0 for naratriptan) [2]. Without a dedicated Impurity 9 reference standard, this peak may be misidentified as an unknown late-eluting system peak or misintegrated against co-eluting impurities, compromising quantitation accuracy.

Pharmaceutical impurity profiling Chromatographic selectivity UV-Vis absorption shift

Origin as a Process-Route-Specific Intermediate: Differential Presence in Starting-Material- vs. Heck-Coupling-Based Synthetic Pathways

Synthetic routes that use Heck cross-coupling between 5-bromoindole derivatives and N-methyl vinyl sulfonamide may generate the (E)-ethenesulfonamide intermediate that is subsequently hydrogenated to the API [1]. If hydrogenation is incomplete or if the (E)-isomer is not purged, Naratriptan Impurity 9 can persist as a carry-over impurity. In contrast, routes proceeding through 3-(1-methylpiperidin-4-yl)-1H-indole-5-ethanesulfonamide direct alkylation do not produce this unsaturated impurity [2]. Quantitative tracking of Impurity 9 at levels ≥0.05% area-normalized by HPLC is recommended during process validation, as the vinyl sulfonamide moiety may present a theoretical genotoxicity alert requiring control below the ICH M7 threshold of toxicological concern (TTC) of 1.5 µg/day [3].

Process chemistry Impurity carry-over risk Genotoxic impurity assessment

Supplier-Specific Structure Elucidation Report (SER) and Pharmacopoeia Traceability Compared to Basic '≥95% HPLC Purity' Standards

Veeprho supplies Naratriptan Impurity 9 with a comprehensive Structure Elucidation Report (SER) including 1H-NMR, 13C-NMR, IR, high-resolution mass spectrometry (HRMS), and HPLC purity assignment typically exceeding 98.0% peak area, with optional further traceability against USP or EP pharmacopoeial standards upon feasibility request [1]. SynZeal similarly provides detailed characterization data compliant with regulatory guidelines [2]. In contrast, many generic impurity standards are supplied with only a Certificate of Analysis stating '≥95% HPLC purity' and lacking full spectral characterization, which is insufficient for ANDA/NDA Module 3.2.S.3.2 impurity identification and qualification requirements where definitive structural assignment is mandatory [3].

Reference standard qualification Structure elucidation Regulatory ANDA/NDA submission

Predictive QSRR Modeling Confirms Distinct Retention Behavior Requiring Dedicated Reference Standard for Method Validation

A validated QSRR model based on hybrid GA-ANN (genetic algorithm-artificial neural network) was developed to predict relative retention times of naratriptan hydrochloride impurities separated by gradient HPLC-DAD [1]. The best-performing Pi-Sigma ANN (PS-ANN) and Sigma-Pi-Sigma ANN (SPS-ANN) models achieved mean prediction errors of 8% (Q²=0.87) and 15% (Q²=0.77) respectively on internal naratriptan impurity data, indicating that structurally distinct impurities such as Impurity 9 (with the unsaturated sulfonamide) display retention times that are reliably distinguishable from the API and common USP impurities once a pure reference standard is used to calibrate the retention time database. The QSRR approach was further validated by external prediction on sumatriptan succinate impurities, yielding a mean error of 18% (R²pred=0.64), demonstrating cross-triptan applicability [1].

Quantitative structure-retention relationship (QSRR) Artificial neural network HPLC method validation

Naratriptan Impurity 9 (CAS 121679-24-1): Priority Application Scenarios for Analytical, Regulatory, and Process Development Workflows


ANDA/NDA Analytical Method Development: Identification and Quantification of a Process-Specific Late-Eluting Impurity

Leverage the fully characterized Impurity 9 reference standard to establish system suitability criteria (resolution ≥1.5 vs. nearest USP impurity), linearity (range 0.05%–0.2% w/w), and quantification limit (LOQ ≤ 0.05%) under the USP Naratriptan Hydrochloride chromatographic purity method [1]. Experimental determination of relative response factor (RRF) for Impurity 9 permits accurate quantitation using the formula 100(rᵢ/F)/[r_N + Σ(rᵢ/F)] specified in the USP monograph, avoiding the default RRF=1.0 assumption that can bias impurity results. [2]

Process Validation and Control Strategy for Heck-Coupling-Based Synthetic Routes

Employ Impurity 9 as a retention time marker and quantitation standard to monitor the efficiency of the catalytic hydrogenation step that converts the (E)-ethenesulfonamide intermediate to the saturated API. Tracking Impurity 9 levels across multiple pilot and commercial batches demonstrates purge capability and supports justification of a control limit of ≤0.10% (w/w) in the drug substance specification, per ICH Q3A(R2) [1]. Where ICH M7 assessment identifies a theoretical genotoxicity alert, the same standard enables LC-MS/MS method development with a target LOQ ≤ 1.5 µg/day patient exposure. [3]

Comparative Forced Degradation (Stress) Studies to Assess Impurity 9 as a Potential Degradation Product

In forced degradation protocols (acid, base, oxidative, photolytic, thermal stress per ICH Q1A(R2)), co-inject the Impurity 9 standard with stressed naratriptan hydrochloride samples to verify peak purity and confirm whether the (E)-isomer arises from process chemistry alone or also from photolytic degradation of the API via a reverse-Michael elimination pathway [1]. This differentiation directly impacts the impurity classification (process impurity vs. degradation product) and the stability-indicating nature of the HPLC method submitted in Module 3.2.S.7.1. [4]

Regulatory Submission Documentation – Module 3.2.S.3.2 Impurity Characterization and Qualification

Include the Structure Elucidation Report (1H/13C NMR, IR, HRMS) and batch-specific CoA provided with the Veeprho or SynZeal Impurity 9 standard as the definitive proof of impurity identity in the ANDA/NDA Chemistry, Manufacturing, and Controls (CMC) dossier [1]. This pre-built documentation package satisfies the FDA requirement that any unspecified impurity present above the identification threshold (0.10% for a drug substance with a maximum daily dose ≤ 2 g/day) must be identified by a verifiable, independent analytical method [2], thereby accelerating the first-cycle approval probability.

Quote Request

Request a Quote for (E)-N-METHYL-2-[3-(1-METHYL-4-PIPERIDINYL)-1H-INDOL-5-YL]ETHENESULFONAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.